molecular formula C20H34O2 B1234111 11, 14, 17-Icosatrienoic acid CAS No. 2091-27-2

11, 14, 17-Icosatrienoic acid

Cat. No. B1234111
CAS RN: 2091-27-2
M. Wt: 306.5 g/mol
InChI Key: AHANXAKGNAKFSK-IUQGRGSQSA-N
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Description

Molecular Structure Analysis

The molecular formula of ETA is C20H34O2 , and its systematic name is 11,14,17-eicosatrienoic acid . It has an exact mass of approximately 306.26 g/mol . The structural formula depicts three cis double bonds at positions 11, 14, and 17:


Chemical Reactions Analysis

ETA participates in various biochemical reactions. Notably, it inhibits matrix metalloproteinase-1 (MMP-1) expression after ultraviolet (UV) irradiation. MMP-1 is involved in skin aging and photoaging processes. ETA’s photoprotective effect is associated with its increased levels in UV-irradiated human skin .


Physical And Chemical Properties Analysis

  • Physical State : ETA exists as a liquid .

Scientific Research Applications

Prevention of UV-Induced Skin Damage

ETA has been found to have protective effects against UV-induced skin damage. In a study, it was found that topical treatment with ETA attenuated UV-induced epidermal and dermal thickness and infiltration of inflammatory cells, and impairment of skin barrier function . This suggests that ETA can be a potential agent for preventing and/or treating UV-induced inflammation and photoaging .

Inhibition of Inflammatory Markers

ETA has been shown to suppress the expression of IL-1b, COX-2, and MMP-13 induced by UV irradiation . These are all markers of inflammation, suggesting that ETA has anti-inflammatory properties.

Skin Aging and Photoaging

Research has shown that the content of ETA in the epidermis of human skin is significantly increased in photoaged human skin and also in acutely UV-irradiated human skin . This suggests that ETA may play a role in the skin’s response to photoaging.

Inhibition of Matrix Metalloproteinase (MMP)

ETA has been demonstrated to inhibit matrix metalloproteinase (MMP)-1 expression after UV-irradiation . MMPs are enzymes that break down extracellular matrix proteins, and their overexpression can lead to tissue damage and aging. Therefore, ETA’s ability to inhibit MMP-1 suggests it may have anti-aging properties.

Enhancement of Skin Barrier Function

ETA has been found to improve skin barrier function following UV irradiation . A strong skin barrier is crucial for maintaining skin health and preventing skin diseases.

Potential Role in Fatty Acid Composition of the Skin

ETA is one of the major fatty acid components in the human epidermis . Changes in the fatty acid composition of the skin can affect skin health and function. Therefore, ETA may play a role in maintaining the fatty acid balance in the skin.

properties

IUPAC Name

(11E,14E,17E)-icosa-11,14,17-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3+,7-6+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHANXAKGNAKFSK-IUQGRGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091-27-2
Record name 11,14,17-Eicosatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

8,11,14,17-eicosatetraenoic acid [20:4, ω3], 5,8,11,14,17-eicosapentaenoic acid [20:5, ω3];
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reactant
Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11, 14, 17-Icosatrienoic acid
Reactant of Route 2
11, 14, 17-Icosatrienoic acid
Reactant of Route 3
11, 14, 17-Icosatrienoic acid
Reactant of Route 4
11, 14, 17-Icosatrienoic acid
Reactant of Route 5
11, 14, 17-Icosatrienoic acid
Reactant of Route 6
11, 14, 17-Icosatrienoic acid

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